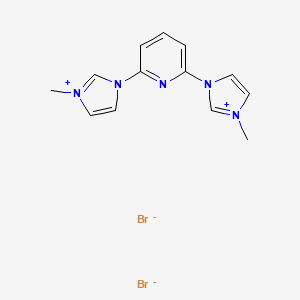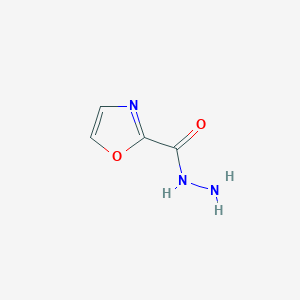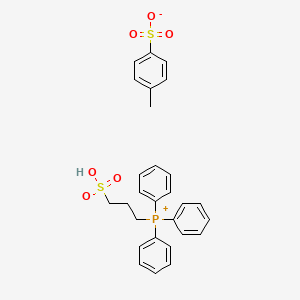
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Übersicht
Beschreibung
1,1’-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is a chemical compound with the CAS Number: 263874-05-1 . It has a molecular weight of 401.1 and its IUPAC Name is 3,3’- (pyridine-2,6-diyl)bis (1-methyl-1H-imidazol-3-ium) bromide . The compound is stored at 4°C, protected from light, and under nitrogen .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H15N5.2BrH/c1-15-6-8-17 (10-15)12-4-3-5-13 (14-12)18-9-7-16 (2)11-18;;/h3-11H,1-2H3;2*1H/q+2;;/p-2 . This code provides a specific description of the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Catalytic Applications
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide has been extensively used in the synthesis of various catalytic complexes. Notable applications include:
Synthesis of Ruthenium ‘Pincer’ Complexes : These complexes exhibit significant catalytic activity in transfer hydrogenation of carbonyl compounds, demonstrating the potential of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide in catalysis (Danopoulos et al., 2002).
Palladium Pincer Complexes : These complexes have been tested as catalysts in Heck-type coupling reactions of different aryl halides with styrene (Hahn et al., 2005).
Synthesis of Complexes
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is crucial in the synthesis of metal complexes, offering potential in various chemical applications:
Silver(I) and Palladium(II) Complexes : Its reaction with silver(I) oxide results in dinuclear silver(I)–carbene complexes, which when treated with palladium(II) precursors form complexes showing good activities in Heck coupling reactions (Nielsen et al., 2002).
Gold(I) and Gold(III) Complexes : The synthesis of these complexes involves alcohol-functionalized bis(N-heterocyclic carbene) ligands derived from 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. These complexes have been characterized for their electrochemical and luminescence properties (Jean-Baptiste dit Dominique et al., 2009).
Supramolecular Chemistry
This compound plays a significant role in the field of supramolecular chemistry, particularly in the study of complex structures and behaviors:
- Bis(2-methylimidazolium 2,6-dicarboxypyridine) M(II) Complexes : These complexes exhibit intriguing supramolecular behaviors and form robust crystalline architectures that accommodate different transition metals without altering molecular packing (MacDonald et al., 2004).
Additional Applications
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide has also been used in:
Formation of Antimicrobial Agents : Specifically, water-soluble pincer silver(I)-carbene complexes with enhanced bactericidal activities over silver nitrate (Melaiye et al., 2004).
Ionic Liquid Reagents in Oxidation Processes : It serves as an efficient reagent for selective oxidation reactions under mild conditions (Manesh et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,6-bis(3-methylimidazol-3-ium-1-yl)pyridine;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5.2BrH/c1-15-6-8-17(10-15)12-4-3-5-13(14-12)18-9-7-16(2)11-18;;/h3-11H,1-2H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAESRVWVZJLVIA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C2=NC(=CC=C2)N3C=C[N+](=C3)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459665 | |
| Record name | 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | |
CAS RN |
263874-05-1 | |
| Record name | 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)



-lambda4-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B1599766.png)


![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1599769.png)


![(S)-2-[(Diphenylphosphino)methyl]pyrrolidine](/img/structure/B1599773.png)

